AV-412
描述
科学研究应用
作用机制
AV-412 通过抑制表皮生长因子受体和 ErbB2 酪氨酸激酶的自磷酸化发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路的激活。该化合物与激酶的 ATP 结合位点结合,从而阻断其活性。 This compound 对表皮生长因子受体的突变体(如 L858R 和 T790M)特别有效,而这些突变体对其他抑制剂具有耐药性 .
生化分析
Biochemical Properties
AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .
Cellular Effects
This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .
Molecular Mechanism
This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .
Temporal Effects in Laboratory Settings
In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Dosage Effects in Animal Models
In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .
Metabolic Pathways
Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .
Subcellular Localization
Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .
准备方法
AV-412 的合成涉及多个步骤,从制备核心喹唑啉结构开始。合成路线通常包括以下步骤:
喹唑啉核的形成: 通过一系列反应,将适当的苯胺衍生物与甲酰胺或甲酸缩合,合成喹唑啉核。
取代基的引入: 通过亲核取代反应将各种取代基引入喹唑啉核。
最终偶联反应: 最后一步涉及偶联反应,引入丙烯酰胺部分,这对化合物的生物活性至关重要.
This compound 的工业生产方法将涉及优化这些合成路线,以实现大规模生产,确保高产率和纯度,同时最大程度地减少有害试剂和溶剂的使用。
化学反应分析
AV-412 经历了几种类型的化学反应,包括:
氧化: this compound 可能发生氧化反应,特别是在哌嗪环处,导致形成 N-氧化物衍生物。
还原: 还原反应可能发生在丙烯酰胺部分,将其转化为相应的胺。
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的氢化铝锂等还原剂以及用于取代反应的叠氮化钠等亲核试剂。这些反应形成的主要产物包括 N-氧化物衍生物、胺和取代的喹唑啉。
相似化合物的比较
AV-412 独特之处在于它同时抑制表皮生长因子受体和 ErbB2 酪氨酸激酶。类似的化合物包括:
厄洛替尼: 第一代表皮生长因子受体抑制剂,对受体的突变体形式效果较差。
吉非替尼: 另一种第一代表皮生长因子受体抑制剂,具有与厄洛替尼类似的局限性。
拉帕替尼: 表皮生长因子受体和 ErbB2 的双重抑制剂,但与 this compound 相比,其结合亲和力和疗效特征不同
属性
Key on ui mechanism of action |
AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. |
---|---|
CAS 编号 |
451493-31-5 |
分子式 |
C34H36ClFN6O4S |
分子量 |
679.2 g/mol |
IUPAC 名称 |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |
InChI 键 |
YTEQVKXIDXBUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
外观 |
Solid powder |
Key on ui other cas no. |
451493-31-5 |
纯度 |
>98% |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。